molecular formula C14H21F2NO4 B13913705 O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

Cat. No.: B13913705
M. Wt: 305.32 g/mol
InChI Key: APCPOGXRCRDLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate (CAS 2797494-25-6) is a high-purity chemical building block supplied with a minimum purity of 95% . This compound belongs to the valuable class of azaspiro[3.4]octanes, which are increasingly recognized in medicinal chemistry for their three-dimensional structure and favorable physicochemical properties, making them attractive scaffolds for constructing novel bioactive molecules . The structure features a spirocyclic core that is orthogonally protected with a tert-butyloxycarbonyl (Boc) group and a methyl ester, providing two distinct points for selective deprotection and subsequent functionalization. The incorporation of two fluorine atoms at the 2-position can significantly influence the molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in drug design . Spirocyclic scaffolds like this one are frequently explored in pharmaceutical research for developing potential treatments for a range of conditions, including disorders of the central nervous system, cognitive diseases, and pain . As a versatile intermediate, this compound is intended for use in lead optimization and the synthesis of more complex target molecules in a research setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21F2NO4

Molecular Weight

305.32 g/mol

IUPAC Name

6-O-tert-butyl 7-O-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

InChI

InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(19)17-8-13(6-14(15,16)7-13)5-9(17)10(18)20-4/h9H,5-8H2,1-4H3

InChI Key

APCPOGXRCRDLPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)OC)CC(C2)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[34]octane-6,7-dicarboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of strong bases, protecting groups, and specific catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The difluoro groups may enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects .

Comparison with Similar Compounds

Research Findings and Limitations

  • Data Gaps: Experimental data on solubility, stability, and reactivity are absent in the provided evidence. Comparative studies with analogues (e.g., fluorinated vs. non-fluorinated spirocycles) are needed.
  • Contradictions : lists overlapping CAS numbers, complicating definitive structural assignments. Clarification from primary literature is required.

Biological Activity

O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate (CAS No. 2797494-25-6) is a complex organic compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20F2N2O4, featuring a spirocyclic structure that is characteristic of many bioactive compounds. The presence of fluorine atoms may enhance its lipophilicity and biological activity.

Structural Formula

COC O C1CC2 CN1C O OC C C C CC C2 F F\text{COC O C1CC2 CN1C O OC C C C CC C2 F F}

Physical Properties

PropertyValue
Molecular Weight320.33 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceWhite to off-white powder

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity : Some derivatives of spiro compounds have shown antimicrobial properties, indicating potential applications in treating infections.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study published in RSC Advances detailed the synthesis of related spiro compounds and evaluated their biological activities against various cancer cell lines. While specific data on this compound was not included, the methodologies used provide a framework for future investigations .
  • Pharmacological Studies : Research indicated that similar compounds exhibit significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). Further studies are needed to determine if this compound shares these properties.
  • Toxicological Assessment : Toxicological evaluations are critical for understanding the safety profile of new compounds. Initial assessments indicate potential skin and eye irritation based on structural analogs .

Comparative Biological Activity Table

Compound NameActivity TypeReference
This compoundAnticancer (potential)
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylateCytotoxicity
Tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octaneAntimicrobial

Q & A

Basic Questions

Q. What synthetic strategies are employed for the laboratory-scale preparation of O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Core Construction : Build the spirocyclic scaffold via cyclization reactions (e.g., intramolecular nucleophilic substitution) using tert-butyl and methyl ester-protected intermediates .

Fluorination : Introduce difluoro groups using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .

Deprotection/Purification : Remove protecting groups selectively (e.g., tert-butyl with TFA) and purify via recrystallization or preparative HPLC .

  • Key Considerations : Monitor reaction progress using TLC and intermediate characterization via 19F^{19}\text{F} NMR to confirm fluorination efficiency.

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and fluorination .
  • IR spectroscopy for ester carbonyl validation.
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular ion verification.
  • X-ray Crystallography : To resolve spirocyclic conformation ambiguities .
    • Table : Common Spectral Benchmarks
TechniqueExpected Data RangePurpose
19F^{19}\text{F} NMRδ -120 to -150 ppm (CF2_2)Confirm difluoro group placement
HRMSm/z [M+H]+^+: Calculated ±0.001Verify molecular formula

Q. What stability and storage protocols are critical for maintaining this compound’s reactivity?

  • Methodological Answer :

  • Storage : Under inert gas (Ar/N2_2) at -20°C to prevent hydrolysis of ester groups .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture or light .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can researchers address discrepancies between observed and computational spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

Multi-Technique Validation : Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap .

Computational Refinement : Perform DFT (Density Functional Theory) calculations (B3LYP/6-311+G(d,p)) to simulate 19F^{19}\text{F} shifts and compare with experimental data .

Crystal Structure Correlation : Use X-ray data to calibrate computational models for spirocyclic strain effects .

  • Case Study : A 0.3 ppm deviation in 19F^{19}\text{F} NMR may arise from solvent polarity effects, requiring implicit solvent models in DFT .

Q. What mechanistic insights explain the compound’s reactivity in stereoselective catalytic applications?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation in reactions (e.g., asymmetric alkylation).
  • Stereochemical Probes : Introduce isotopic labels (e.g., 13C^{13}\text{C}) to track spirocyclic core rigidity during catalysis .
  • Computational Modeling : Apply molecular docking to predict transition-state geometries influenced by the difluoro moiety .
    • Key Finding : The spirocyclic structure imposes torsional constraints, enhancing enantioselectivity in Pd-catalyzed cross-couplings .

Q. How can racemization during synthesis be minimized while retaining functional group compatibility?

  • Methodological Answer :

  • Low-Temperature Conditions : Conduct reactions below -30°C to reduce epimerization .
  • Chiral Additives : Use (R)-BINOL derivatives to stabilize intermediates via hydrogen bonding .
  • In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to detect early racemization .

Q. What strategies resolve contradictions in thermodynamic stability assessments (e.g., DSC vs. computational predictions)?

  • Methodological Answer :

Multi-Method Calibration : Compare DSC (Differential Scanning Calorimetry) data with TGA (Thermogravimetric Analysis) to distinguish melting vs. decomposition events .

Solvent Effects : Account for lattice energy variations in computational models using COSMO-RS (Conductor-like Screening Model for Real Solvents) .

Crystallographic Validation : Correlate crystal packing (from X-ray) with stability predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.